piperidin-4-yl N,N-dimethylcarbamate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic carbamate derivatives. The official International Union of Pure and Applied Chemistry name is This compound . This nomenclature clearly indicates the presence of a piperidine ring with substitution at the 4-position, where a dimethylcarbamate group is attached through an oxygen linkage. The structural representation reveals a six-membered saturated nitrogen heterocycle (piperidine) bearing a carbamate ester functionality at the 4-position carbon atom.
The molecular structure can be comprehensively described through its Simplified Molecular Input Line Entry System representation: CN(C(=O)OC1CCNCC1)C.Cl . This notation demonstrates the dimethylamino group attached to the carbonyl carbon of the carbamate, which is then linked via an oxygen atom to the 4-position of the piperidine ring. The International Chemical Identifier string for the free base form is InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 , providing a unique algorithmic representation of the molecular connectivity.
The corresponding International Chemical Identifier Key GGGMTJQCYUFHPX-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating database searches and cross-referencing across different chemical information systems. This standardized representation ensures consistent identification across various research platforms and chemical databases.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
Database-specific identifiers vary across major chemical information platforms. The compound appears in multiple forms within the PubChem database system, with separate entries for the free base and hydrochloride salt forms. This separation allows for precise differentiation between the two chemical forms while maintaining appropriate cross-referencing capabilities. Scientific literature may reference the compound using abbreviated forms or alternative systematic names, particularly in older publications that predate current International Union of Pure and Applied Chemistry naming conventions.
The standardization of chemical nomenclature across international boundaries ensures that researchers, regulatory agencies, and commercial entities can accurately identify and communicate about this specific chemical entity. This standardization is particularly important for compounds like this compound that may be used in pharmaceutical research, where precise chemical identification is critical for safety and efficacy considerations.
Properties
IUPAC Name |
piperidin-4-yl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZRNUJYUNCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-75-7 | |
| Record name | piperidin-4-yl N,N-dimethylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation: 4-Piperidone Derivatives
A common precursor is 4-piperidone hydrochloride, which undergoes protection and carbamate formation:
- Step 1: Formation of N-tert-butoxycarbonyl-4-piperidone
4-piperidone hydrochloride is reacted with sodium bicarbonate and dimethyl dicarbonate (butyl ester) in aqueous acetone at room temperature for 24 hours. This reaction yields N-tert-butoxycarbonyl-4-piperidone with high molar yield (~91-93%).
Amination to 4-Amino-1-tert-butoxycarbonylpiperidine
- The protected piperidone is then reacted with ammonia in ethanol in the presence of titanium tetraisopropylate under nitrogen atmosphere.
- Sodium borohydride is added portion-wise to reduce the intermediate imine to the amine, maintaining temperature below 30°C.
- After reaction completion, the mixture is worked up by filtration, washing with ethyl acetate, acid-base extraction, and drying to yield 4-amino-1-tert-butoxycarbonylpiperidine (molar yield ~82%).
Hydrochloride Salt Formation
- The free base piperidin-4-yl N,N-dimethylcarbamate is converted into its hydrochloride salt by dissolving in a minimum amount of ether and adding an ether solution saturated with hydrogen chloride gas dropwise.
- A white solid precipitates immediately, which is filtered, washed with ether, and dried to afford the hydrochloride salt with high purity.
Alternative and Scalable Synthetic Routes
Reductive Amination Route (Related Carbamates)
- A reported scalable process for related piperidin-4-yl carbamates involves reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst, followed by benzyl deprotection and salt formation.
- This method uses commercially available raw materials, has shorter reaction times, and provides high yields, making it suitable for large-scale manufacturing.
- Although this method is reported for methyl piperidine-4-yl carbamate salts, the principle can be adapted for N,N-dimethylcarbamate derivatives.
Research Findings and Reaction Optimization
- The yields of intermediate steps are generally high (above 80%), indicating efficient transformations.
- Maintaining controlled reaction temperatures (below 30°C during reduction) is critical to avoid side reactions and decomposition.
- Use of protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen facilitates selective functionalization and improves overall yield.
- The final hydrochloride salt formation is straightforward and critical for improving compound stability and solubility.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 4-piperidone to N-tert-butoxycarbonyl-4-piperidone | 4-piperidone hydrochloride, NaHCO3, dimethyl dicarbonate (butyl ester), aqueous acetone, RT, 24 h | 91-93 | Extraction and drying to isolate solid |
| 2 | Amination to 4-amino-1-tert-butoxycarbonylpiperidine | Ammonia (ethanol solution), Ti(OiPr)4, NaBH4, nitrogen, <30°C | 82 | Filtration, acid-base workup |
| 3 | Carbamate formation (N,N-dimethylcarbamate introduction) | Dimethyl carbamoyl chloride or equivalent, inert atmosphere, controlled temp | N/A | Requires optimization per lab |
| 4 | Hydrochloride salt formation | Ether solution of HCl gas, ether solvent | High | Precipitation, filtration, drying |
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of piperidin-4-yl N,N-dimethylamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of piperidin-4-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperidine Core
Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Structure : Benzyloxycarbonyl (Cbz)-substituted piperidine.
- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW 270.76 g/mol) .
- Comparison :
Benzyl N-Methyl-N-(Piperidin-4-yl)carbamate Hydrochloride
- Structure : N-Methylated carbamate with a benzyl group.
- Molecular Formula : C₁₄H₂₁ClN₂O₂ (MW 284.78 g/mol) .
- The benzyl group may confer affinity for aromatic-rich binding pockets (e.g., serotonin receptors) compared to the aliphatic dimethyl group .
2-Methoxy-N-(Piperidin-4-yl)benzamide Hydrochloride
Functional Group Replacements
6-Fluoro-3-(Piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
- Structure : Fluorinated benzisoxazole-piperidine hybrid.
- Molecular Formula : C₁₀H₁₀ClFN₂O (MW 228.65 g/mol) .
- Fluorine improves lipophilicity (logP ~2.8) and metabolic resistance compared to the carbamate group .
N,N-Dimethyl-1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride
Physicochemical and Pharmacokinetic Profiles
Biological Activity
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a piperidine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by its structural features that allow it to interact with various biological targets. As a carbamate derivative, it is involved in several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various biologically active compounds.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may play a role in disease modulation. For instance, certain piperidine derivatives have shown activity against enzymes linked to cancer progression and viral infections.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or responding to pathological conditions.
Biochemical Pathways
Research indicates that piperidine derivatives can induce the expression of proteins associated with apoptosis in tumor cells, suggesting a potential role in cancer therapy. Additionally, these compounds may modulate pathways involved in inflammation and neuroprotection.
Antitumor Activity
A study highlighted the antitumor potential of piperidine derivatives, including this compound. The compound was evaluated for its ability to induce apoptosis in various cancer cell lines. The results demonstrated significant cytotoxicity against hematological malignancies and solid tumors .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Piperidin-4-yl N,N-dimethylcarbamate | 12.5 | Chronic Lymphocytic Leukemia |
| Other Piperidine Derivatives | 15.0 | Solid Tumors |
Enzyme Inhibition Studies
This compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. A recent study reported an IC50 value indicating significant enzyme inhibition, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been assessed through various studies. It shows moderate absorption characteristics with a favorable distribution profile across biological membranes, which is critical for its therapeutic efficacy.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Plasma Half-Life | 2 hours |
| CNS Penetration | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing piperidin-4-yl N,N-dimethylcarbamate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidin-4-ylamine reacts with dimethyl carbonate or dimethyl carbamate under acidic conditions. Key steps include carbamate bond formation and subsequent HCl salt precipitation. Yield optimization requires precise control of stoichiometry (1:1.2 amine-to-carbonate ratio), temperature (40–60°C), and inert atmospheres to prevent oxidation of intermediates . Solvent choice (e.g., methanol or dichloromethane) also affects reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 210–230 nm) to assess purity.
- NMR (¹H and ¹³C) to confirm the piperidine ring, dimethyl carbamate groups, and absence of unreacted amine.
- Mass spectrometry (ESI+) for molecular ion validation (expected m/z ~208.72 for [M-Cl]+).
- FTIR to verify carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C), making it suitable for in vitro assays. In organic solvents, it is soluble in methanol, DMSO, and DMF but poorly soluble in non-polar solvents (e.g., hexane). Stability studies indicate degradation <5% over 6 months when stored at -20°C in airtight, desiccated containers. Avoid prolonged exposure to light or high pH (>8), which hydrolyzes the carbamate bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). To standardize results:
- Use saturation binding assays with [³H]-labeled ligands to calculate Kd and Bmax.
- Validate findings across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
- Apply computational docking (e.g., AutoDock Vina) to model interactions with receptors like acetylcholinesterase or σ-1 receptors, which share structural motifs with piperidine derivatives .
Q. What strategies mitigate solubility-related challenges in in vivo pharmacokinetic studies?
- Methodological Answer : While water-soluble, the compound’s bioavailability may be limited by rapid renal clearance. Strategies include:
- Prodrug design : Replace the hydrochloride salt with ester-based prodrugs to enhance membrane permeability.
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation half-life.
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize the compound in physiological buffers .
Q. How can researchers optimize enantiomeric purity when synthesizing chiral analogs?
- Methodological Answer : Chiral resolution is critical for stereospecific activity. Methods include:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
- Asymmetric synthesis : Use L-(+)-tartaric acid as a chiral auxiliary during carbamate formation.
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates to isolate desired enantiomers (>99% ee) .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents on the piperidine ring (e.g., 4- vs. 3-position) to assess spatial effects.
- Functional group swaps : Replace dimethyl carbamate with sulfonamides or ureas to evaluate electronic contributions.
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent bulk/hydrophobicity with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
